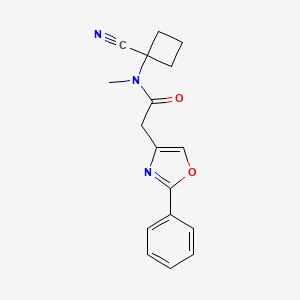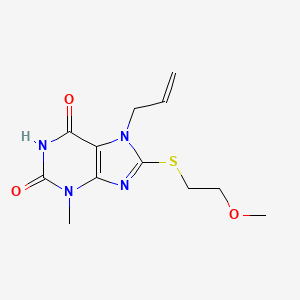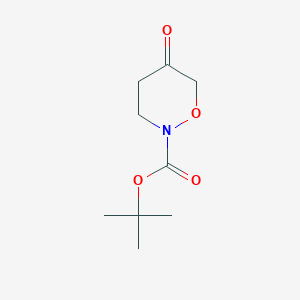
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((5-(o-tolyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxadiazole rings and the pyridinone ring in separate steps, followed by their connection via a methylene bridge. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the two oxadiazole rings and the pyridinone ring. The exact structure would depend on the specific arrangement of these rings and the presence of any additional functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the oxadiazole and pyridinone rings. These rings could potentially undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole and pyridinone rings could potentially influence its solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Structural and Coordination Properties
Research into oxadiazol-pyridine ligands, closely related to the chemical structure , highlights their versatility in forming coordination polymers with diverse structural properties. These polymers exhibit potential in various applications, including luminescent sensing for environmental pollutants. A study demonstrates how oxadiazol-pyridine derivatives can form coordination polymers with metals like Cd, Cu, and Ag, resulting in structures with unique magnetic and luminescent properties. Specifically, a coordination polymer based on these ligands showed highly sensitive luminescence sensing for Cr2O7^2− ions in aqueous solutions, indicating potential environmental monitoring applications (Ding et al., 2017).
Antimicrobial and Anticancer Activities
The bioactive potential of oxadiazole compounds is a significant area of research, with various derivatives exhibiting antimicrobial and anticancer activities. Studies on 1,3,4-oxadiazoles, similar to the compound in focus, have reported promising antimicrobial properties against a range of bacterial strains. Moreover, certain derivatives have been evaluated for their anticancer activity, highlighting the therapeutic potential of these compounds in treating various cancers. For example, a study synthesizing substituted 1,3,4-oxadiazolyl tetrahydropyridines explored their potential as anticancer agents, providing insights into the structure-activity relationships that could guide future drug development (Redda & Gangapuram, 2007).
Electronic and Optical Properties
The electronic and optical properties of oxadiazole derivatives are also noteworthy, with research focusing on their potential in materials science. Density Functional Theory (DFT) and Time-Dependent DFT studies have investigated the internal rotations and theoretical UV spectra of isomeric oxadiazoles, contributing to the understanding of their photophysical properties. Such studies suggest applications in the development of advanced materials for electronics and photonics, where the tunability of electronic and optical characteristics is crucial (Eshimbetov et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-11-6-3-4-7-13(11)16-20-15(22-26-16)10-23-9-5-8-14(18(23)24)17-19-12(2)21-25-17/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVXKGITJAPISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)CN3C=CC=C(C3=O)C4=NC(=NO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((5-(o-tolyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3,6-diamino-4-(4-chlorophenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2457745.png)

![Methyl 2-[6-methylsulfonyl-2-(2-naphthalen-1-ylacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2457748.png)


![2-Chloro-N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)propanamide](/img/structure/B2457755.png)

![N-Methyl-1-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2457757.png)

![2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride](/img/no-structure.png)
![7-(4-methoxyphenyl)-4-(pentylthio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2457761.png)
![(1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2457762.png)
![{1-[2-Chloro-4-(2-chlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2457764.png)
![1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2457766.png)